4-fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide
Description
Properties
IUPAC Name |
4-fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c17-13-8-6-12(7-9-13)15(21)19-20-16-18-14(10-22-16)11-4-2-1-3-5-11/h1-10H,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIXPKNHIKVRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide typically involves the reaction of 4-fluorobenzohydrazide with 4-phenyl-1,3-thiazol-2-ylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Structural and Spectral Comparison with Analogous Compounds
Core Structural Features
The compound’s structure includes:
- 4-Fluorobenzoyl group : Enhances electronic effects and bioavailability due to fluorine’s electronegativity.
- Thiazole ring: A nitrogen-sulfur heterocycle known for its role in medicinal chemistry.
- Hydrazide linker : Facilitates metal coordination and hydrogen bonding, critical for biological interactions.
Key Analogues and Their Properties
The following table compares 4-fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide with structurally related compounds:
Impact of Substituents and Heterocycles
- Fluorine vs. Chlorine : Chlorinated analogues (e.g., 5c in ) exhibit stronger anti-inflammatory effects, likely due to increased lipophilicity and electron-withdrawing effects. Fluorine, while less lipophilic, may improve metabolic stability.
- Thiazole vs. Triazole/Pyridine : Thiazole-containing compounds (e.g., the target compound) often show enhanced antimicrobial activity compared to triazoles , while pyridine-based derivatives (e.g., ) are more suited for metal coordination.
- Schiff Base vs. Hydrazide : Schiff bases (e.g., ) exhibit distinct UV-Vis profiles due to extended conjugation, whereas hydrazides are better suited for metal chelation.
Spectral Characterization
- IR Spectroscopy : Hydrazides show C=O stretches at 1660–1680 cm⁻¹ and N–H stretches at 3150–3400 cm⁻¹. Thiazole rings exhibit C–S vibrations at 650–750 cm⁻¹ .
- UV-Vis : Metal complexes (e.g., Fe(III) in ) display ligand-to-metal charge transfer bands at ~265 nm.
Anti-Inflammatory Activity
Thiazole-linked benzamides (e.g., 5c in ) reduce carrageenan-induced edema in rats, with potency linked to electron-withdrawing substituents (Cl, CF3). The target compound’s fluoro group may offer similar efficacy but requires validation.
Antimicrobial and Antituberculosis Potential
- Thiazole-hydrazide hybrids (e.g., ) inhibit Mycobacterium tuberculosis by disrupting mycolic acid synthesis.
- Fe(III) complexes (e.g., ) enhance antitubercular activity via metal-mediated pathway interference.
Optoelectronic Properties
Benzohydrazides with methoxy/trimethoxy groups (e.g., ) exhibit nonlinear optical (NLO) activity, suggesting the target compound’s fluorinated structure could also be tailored for optoelectronics.
Biological Activity
4-Fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial properties, mechanisms of action, and relevant case studies that highlight its efficacy against various pathogens.
- Molecular Formula : C16H13FN4S
- Molecular Weight : 343.36 g/mol
- Structure : The compound features a thiazole ring, a hydrazide functional group, and a fluorobenzene moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness against various strains:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 31.25 |
| Candida albicans | 62.5 |
| Pseudomonas aeruginosa | 125 |
The compound's mechanism involves:
- Inhibition of Protein Synthesis : It disrupts bacterial protein synthesis pathways.
- Biofilm Disruption : Exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE).
The biofilm Minimum Biofilm Inhibitory Concentration (MBIC) values are as follows:
| Bacteria | MBIC (μg/mL) |
|---|---|
| MRSA | 62.216 |
| SE | 31.108 |
Case Studies
-
Study on Antibacterial Efficacy :
A study evaluated the antibacterial activity of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics like ciprofloxacin. -
Antifungal Activity Assessment :
In vitro assays demonstrated that this compound significantly reduced the biofilm formation of Candida albicans by over 90%, indicating a potential role in treating fungal infections resistant to standard therapies.
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Ciprofloxacin | 0.39 | Antibiotic |
| Fluconazole | 50 | Antifungal |
| 4-Fluoro-N'-(4-methyl-1,3-thiazol-2-yl) | 31.25 | Antibacterial |
Q & A
Q. What synthetic methodologies are validated for preparing 4-fluoro-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide and its metal complexes?
The compound is synthesized via condensation of 4-fluorobenzohydrazide with 3-methoxysalicylaldehyde in methanol, yielding a hydrazone ligand (H₂L·H₂O). Metal complexes (e.g., oxidovanadium(V)) are prepared by reacting H₂L with VO(acac)₂ and auxiliary ligands (e.g., kojic acid) in methanol. Crystallization occurs via slow evaporation, producing air-stable crystals . Structural validation employs elemental analysis, IR, UV-Vis, ¹H NMR, and X-ray crystallography (CCDC-1477846 for H₂L·H₂O) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- IR Spectroscopy : Identifies functional groups (e.g., O-H at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹, and V=O at ~950 cm⁻¹ in complexes) .
- ¹H NMR : Confirms hydrazone proton (N-H) at δ ~11 ppm and aromatic protons .
- UV-Vis : Detects π→π* transitions (~270 nm) and charge-transfer bands in metal complexes (~400 nm) .
- X-ray Diffraction : Resolves bond lengths (e.g., V-O: 1.60–1.95 Å) and dihedral angles (e.g., 13.1° between aromatic rings) .
Q. What in vitro assays are used to evaluate its insulin-mimetic activity?
C2C12 Mouse Skeletal Muscle Cells are differentiated into myotubes and treated with the compound. Glucose uptake is measured using fluorescent 2-NBDG or radiolabeled [³H]-2-deoxyglucose. Activity is compared to insulin/metformin controls. Cytotoxicity is assessed via MTT assay (IC₅₀ = 0.11 g L⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents, metal coordination) influence bioactivity and toxicity?
- Electron-Withdrawing Groups (e.g., -F): Enhance ligand rigidity and metal-binding affinity, improving insulin-mimetic activity .
- Metal Coordination : Oxidovanadium(V) complexes show higher glucose uptake stimulation than free ligands due to redox activity and Lewis acid properties .
- Cytotoxicity : Correlates with lipophilicity; bulkier substituents increase membrane permeability but may elevate toxicity .
Q. How can computational methods (e.g., DFT, Hirshfeld analysis) resolve contradictions in experimental data?
- DFT Calculations : Predict electronic transitions (e.g., HOMO→LUMO gaps) and validate experimental UV-Vis/NMR data. For example, (E)-4-fluoro-N'-(pyridin-2-ylmethylene)benzohydrazide monohydrate showed a 3.78 eV HOMO-LUMO gap, aligning with λₘₐₓ = 328 nm .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O-H···O hydrogen bonds, π-π stacking) to explain crystallization patterns and stability .
Q. What strategies optimize crystal growth for X-ray diffraction studies?
- Solvent Selection : Methanol/water mixtures promote slow evaporation and high-quality crystals.
- Temperature Control : Crystallization at 4°C reduces disorder.
- Additives : Auxiliary ligands (e.g., kojic acid) stabilize metal complexes during crystal lattice formation .
Data Contradictions and Resolution
Discrepancies in reported cytotoxicity values (e.g., 0.11 g L⁻¹ vs. lower IC₅₀ in similar derivatives):
- Source Variation : Cell line differences (C2C12 vs. HEK293) and assay protocols (MTT vs. resazurin) affect results. Standardize using ISO guidelines for cell viability assays .
- Solubility Factors : DMSO vehicle concentration >0.1% may artifactually increase toxicity. Use lower concentrations or alternative solvents (e.g., PEG) .
Comparative Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
